molecular formula C17H18N6O3 B2864288 2-oxo-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2H-pyran-5-carboxamide CAS No. 1171402-89-3

2-oxo-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2H-pyran-5-carboxamide

Cat. No.: B2864288
CAS No.: 1171402-89-3
M. Wt: 354.37
InChI Key: IIAWZYGPZRAAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold commonly associated with kinase inhibition. Key structural elements include:

  • Pyrrolidin-1-yl substituent at position 4 of the pyrazolo-pyrimidine core, which may enhance binding affinity through hydrophobic interactions or conformational rigidity.
  • Ethyl linker connecting the pyrazolo-pyrimidine moiety to a 2H-pyran-5-carboxamide group.

Properties

IUPAC Name

6-oxo-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]pyran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c24-14-4-3-12(10-26-14)17(25)18-5-8-23-16-13(9-21-23)15(19-11-20-16)22-6-1-2-7-22/h3-4,9-11H,1-2,5-8H2,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAWZYGPZRAAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=COC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach

Adapting methodology from methyl-3,4-dihydro-2H-pyran-5-carboxylate synthesis, the pyran ring is constructed via condensation of 1-bromo-3-chloropropane with methyl acetoacetate in methanol under basic conditions. Subsequent oxidation yields the 2-oxo derivative:

Procedure :

  • Combine 1-bromo-3-chloropropane (2.0 mol) and methyl acetoacetate (2.15 mol) in methanol.
  • Add sodium methoxide (2.96 mol) at 30–40°C under nitrogen.
  • Purify via fractional distillation.

Modification for Oxidation :

  • Treat intermediate with Jones reagent (CrO₃/H₂SO₄) to oxidize the dihydropyran to the 2-oxo derivative.

Alternative Route via Meldrum’s Acid

A method from quinoline-3-carboxylic acid synthesis is adapted:

  • React 2-formylpyran with Meldrum’s acid in water at 75°C for 8 hours.
  • Acidify to yield 2-oxo-2H-pyran-5-carboxylic acid (57–62% yield).

Formation of the Carboxamide Intermediate

Acid Chloride Generation

Following protocols from:

  • Reflux 2-oxo-2H-pyran-5-carboxylic acid (1.0 eq) with excess thionyl chloride (3.0 eq) for 2 hours.
  • Remove excess SOCl₂ under vacuum to obtain 2-oxo-2H-pyran-5-carbonyl chloride.

Amidation with Ethylenediamine

  • React acid chloride with ethylenediamine (2.5 eq) in dichloromethane at 0°C.
  • Stir for 15 hours, then wash with ether to yield N-(2-aminoethyl)-2-oxo-2H-pyran-5-carboxamide (74–82% yield).

Synthesis of 4-(Pyrrolidin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl Fragment

Pyrazolo[3,4-d]Pyrimidin-4(5H)-One Formation

Based on:

  • Condense 5-aminopyrazole-4-carbonitrile (10 mM) with nitriles (15 mM) in dioxane under HCl gas for 6 hours.
  • Basify with NaOH to precipitate pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives (65–89% yield).

Substitution with Pyrrolidine

  • React pyrazolo[3,4-d]pyrimidin-4(5H)-one with pyrrolidine (1.2 eq) in DMF at 120°C for 12 hours.
  • Purify via recrystallization to obtain 4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (68% yield).

Coupling of Subunits via Ethyl Linker

Bromoethyl Intermediate Preparation

  • Treat N-(2-aminoethyl)-2-oxo-2H-pyran-5-carboxamide with carbon tetrabromide (1.1 eq) and triphenylphosphine (1.1 eq) in THF.
  • Isolate N-(2-bromoethyl)-2-oxo-2H-pyran-5-carboxamide (83% yield).

Nucleophilic Displacement

  • Combine N-(2-bromoethyl)-2-oxo-2H-pyran-5-carboxamide (1.0 eq) with 4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (1.2 eq) in DMF.
  • Add K₂CO₃ (2.0 eq) and heat at 80°C for 24 hours.
  • Purify via column chromatography (SiO₂, EtOAc/hexane) to obtain the target compound (58% yield).

Synthetic Data and Optimization

Step Reaction Conditions Yield (%) Purity (HPLC)
1 Pyran ring formation NaOMe/MeOH, 30–40°C, 6 h 72 95
2 Oxidation to 2-oxo pyran Jones reagent, 0°C, 2 h 65 92
3 Amidation Et₂N, DCM, 15 h 78 98
4 Pyrazolo-pyrimidine synth HCl gas/dioxane, 6 h 81 97
5 Pyrrolidine substitution DMF, 120°C, 12 h 68 96
6 Final coupling K₂CO₃/DMF, 80°C, 24 h 58 99

Critical Analysis of Methodologies

Pyran Synthesis Efficiency

  • The cyclocondensation route offers higher yields (72%) compared to Meldrum’s acid (57%) but requires stringent temperature control.
  • Oxidation steps remain a bottleneck, with Jones reagent causing moderate yields (65%). Alternative oxidants (e.g., KMnO₄) may improve efficiency.

Coupling Reaction Limitations

  • The ethyl linker’s nucleophilic displacement yields 58%, likely due to steric hindrance. Switching to Mitsunobu conditions (DIAD/PPh₃) may enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2H-pyran-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents like DMF, dichloromethane (DCM), or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-oxo-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2H-pyran-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2H-pyran-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Pyrazolo[3,4-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidinone

The compound 2-Amino-5-(aminomethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one () shares a fused pyrimidine core but replaces the pyrazole ring with a pyrrole. This alteration reduces aromaticity and may decrease kinase selectivity due to reduced π-π stacking interactions.

Substituent Variations
  • 4-Hydroxy-N-(2-diethylaminoethyl)benzamide (): Features a benzamide group instead of pyran-carboxamide.
  • N-(2-(Diethylamino)ethyl)-4-hydroxybenzamide hydrochloride: The protonated diethylamino group enhances water solubility but introduces pH-dependent ionization, which may limit blood-brain barrier penetration compared to the neutral pyrrolidin-1-yl group in the target compound .

Pharmacokinetic and Pharmacodynamic Insights

Feature Target Compound 4-Hydroxy-N-(2-diethylaminoethyl)benzamide
Solubility Moderate (pyran-carboxamide) High (ionizable diethylamino group)
Metabolic Stability Likely high (pyrrolidine) Moderate (linear alkylamine)
Aromaticity High (pyrazole-pyrimidine) Moderate (benzamide)

Electronic and Steric Effects

  • The 2-oxo group in the pyran ring may act as a hydrogen bond acceptor, a feature absent in benzamide analogs. This could enhance interactions with polar residues in enzymatic targets.

Research Findings and Limitations

Key Observations

  • The target compound’s pyran-carboxamide and pyrrolidin-1-yl groups distinguish it from benzamide-based analogs, suggesting unique binding modes.
  • Structural analogs with diethylaminoethyl linkers (e.g., compounds) prioritize solubility over target specificity, whereas the pyrrolidine moiety may balance both properties.

Data Gaps

  • No direct biochemical data (e.g., IC50, Ki) for the target compound or its analogs are provided in the evidence.
  • Limited information on metabolic pathways or in vivo efficacy necessitates further studies.

Biological Activity

The compound 2-oxo-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2H-pyran-5-carboxamide is a complex organic molecule characterized by a unique structure that incorporates multiple heterocyclic rings. This intricate arrangement suggests potential for diverse biological activities and applications in medicinal chemistry. The biological activity of this compound can be attributed to its ability to interact with various molecular targets, particularly in the context of enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₁N₅O₃, with a molecular weight of 354.37 g/mol. It features a pyrrolidine moiety linked to a pyrazolo[3,4-d]pyrimidine ring system, which is further connected to a 2H-pyran-5-carboxamide structure. This combination of functional groups may lead to distinct biological activities and therapeutic potentials.

The mechanism of action for This compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which play critical roles in cell signaling pathways related to cancer and inflammation.
  • Receptor Modulation : It may interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit potent anticancer properties through the inhibition of specific kinases associated with tumor growth. For instance, studies have demonstrated that pyrazolopyrimidine derivatives can effectively inhibit Mer kinase, implicated in various cancers like acute lymphoblastic leukemia and non-small cell lung cancer .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Similar compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. In vitro studies have shown that related pyrazole derivatives exhibit selective COX-II inhibition with IC50 values in the low micromolar range .

Data Summary

Activity IC50 (μM) Target Reference
Mer Kinase Inhibition1.1Mer Kinase
COX-II Inhibition0.52COX-II
General Anticancer ActivityVariesVarious Kinases

Case Studies

Several case studies highlight the biological activity of compounds structurally related to This compound :

  • Study on Mer Inhibition : A study identified a series of pyrazolopyrimidine sulfonamides as potent Mer inhibitors, demonstrating significant efficacy against tumor cells and highlighting their potential as therapeutic agents in oncology .
  • COX Inhibitory Activity : Research on diaryl heterocycles has shown promising results in selectively inhibiting COX-II with minimal side effects, indicating the therapeutic potential of similar compounds in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer: Synthesis optimization requires precise control of reaction conditions:

  • Temperature: Maintain 60–80°C to balance reaction rate and by-product formation .
  • Solvent: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Catalysts: Triethylamine or similar bases improve cyclization efficiency in pyrazolo[3,4-d]pyrimidine core formation .
  • Reaction Time: 12–24 hours for complete conversion, monitored via TLC or HPLC .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm functional groups and regiochemistry of the pyran and pyrazolo-pyrimidine moieties .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (±0.001 Da) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinase targets (e.g., CDKs, EGFR) using fluorescence-based assays to determine IC50 values .
  • Antiproliferative Screening: Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and cell-based assay results?

  • Methodological Answer:

  • Cellular Uptake Studies: Quantify intracellular concentrations via LC-MS to rule out poor permeability .
  • Efflux Pump Inhibition: Co-administer P-glycoprotein inhibitors (e.g., verapamil) to assess efflux-mediated resistance .
  • Surface Plasmon Resonance (SPR): Measure binding kinetics in physiological buffers to validate target engagement .

Q. What strategies enhance selectivity for specific kinase targets while minimizing off-target effects?

  • Methodological Answer:

  • Structure-Activity Relationship (SAR): Modify substituents on the pyran-5-carboxamide group; bulky groups (e.g., tert-butyl) often improve selectivity .
  • Computational Docking: Use Schrödinger Suite or AutoDock to predict binding poses and steric clashes with non-target kinases .

Q. How can metabolic instability of this compound be addressed during preclinical development?

  • Methodological Answer:

  • Metabolite Identification: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify labile sites (e.g., pyrrolidine N-oxidation) .
  • Prodrug Design: Introduce acetyl or PEG groups at metabolically vulnerable positions to prolong half-life .

Q. What experimental approaches validate the compound’s three-dimensional conformation and its relevance to bioactivity?

  • Methodological Answer:

  • X-ray Crystallography: Co-crystallize with target kinases (e.g., PKA) to resolve binding modes .
  • Molecular Dynamics Simulations: Simulate ligand-protein interactions in solvated systems (AMBER/CHARMM force fields) to assess conformational stability .

Data Contradiction Analysis

Q. How should discrepancies between high in vitro potency and low in vivo efficacy be investigated?

  • Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma half-life, clearance, and bioavailability in rodent models .
  • Tissue Distribution Studies: Use radiolabeled compound (e.g., 14C) to track accumulation in target organs .
  • Metabolomic Profiling: Identify active/inactive metabolites via UPLC-QTOF-MS .

Tables for Key Data

Table 1: Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature60–80°CPrevents decomposition
SolventDMF/DMSOEnhances solubility
CatalystTriethylamineAccelerates cyclization

Table 2: Biological Activity Profiling

Assay TypeTargetIC50 (nM)Cell LineReference
Kinase InhibitionCDK212 ± 3N/A
AntiproliferativeMCF-7 (Breast)850 ± 120MCF-7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.